molecular formula C12H9N5O2 B5638298 6',7'-dihydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine

6',7'-dihydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine

Cat. No. B5638298
M. Wt: 255.23 g/mol
InChI Key: MGAKIXNNQMBSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6',7'-Dihydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine is a compound with potential applications in various fields, including organic chemistry and materials science. Its unique structure, derived from the benzoxadiazole core, suggests interesting properties and reactivity patterns.

Synthesis Analysis

The synthesis of related benzoxadiazole derivatives often involves palladium-catalyzed cyclization-alkoxycarbonylation reactions of ethynylaniline derivatives or similar strategies. Such approaches provide efficient routes to various benzoxadiazole scaffolds, including those with complex functionalities and substitution patterns (Costa et al., 2004).

Molecular Structure Analysis

Benzoxadiazole derivatives exhibit a range of molecular structures, often characterized by X-ray diffraction analysis. These structures can include diverse functional groups and stereochemistries, influenced by the conditions of the synthesis and the specific reactants used (Toyo’oka et al., 1991).

Chemical Reactions and Properties

Benzoxadiazoles can undergo various chemical reactions, including aromatization, functionalization, and coupling reactions, leading to a wide range of products with different properties. For instance, the Semmler-Wolff aromatization of certain benzoxadiazole derivatives can produce amines with significant chemical utility (Samsonov et al., 2010).

Physical Properties Analysis

The physical properties of benzoxadiazole derivatives, such as solubility, melting points, and crystallinity, can vary widely depending on the specific structure and substitution pattern of the compound. These properties are crucial for determining the compound's applicability in different areas, including materials science and pharmaceuticals.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to participate in a range of chemical reactions, are central to the utility of benzoxadiazole derivatives. For example, the ability to undergo selective derivatization makes these compounds valuable for developing analytical methods and materials with specific functionalities (Aboul-Enein et al., 2011).

properties

IUPAC Name

7-(6,7-dihydro-2,1,3-benzoxadiazol-4-yl)-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c13-8-5-4-7(11-12(8)17-19-16-11)6-2-1-3-9-10(6)15-18-14-9/h2,4-5H,1,3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAKIXNNQMBSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=C1)C3=CC=C(C4=NON=C34)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6',7'-Dihydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.